molecular formula C4F3N3O B592966 1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate CAS No. 129086-93-7

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate

Cat. No.: B592966
CAS No.: 129086-93-7
M. Wt: 163.059
InChI Key: RHBPHCXIZRHKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate is a chemical compound known for its unique properties and reactivity. It is characterized by the presence of a diazo group (-N₂) and a trifluoromethyl group (-CF₃), which impart distinct chemical behaviors. This compound is often used as a precursor in organic synthesis due to its ability to generate reactive intermediates.

Preparation Methods

The synthesis of 1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate typically involves the reaction of trifluoroacetyl chloride with malononitrile. The reaction conditions often require the presence of a base to facilitate the formation of the diazo compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate involves the generation of reactive intermediates, such as metal carbene species, in the presence of transition metal catalysts. These intermediates can undergo various transformations, including insertion into X-H bonds and ylide formations, leading to the formation of diverse products . The trifluoromethyl group enhances the electrophilicity and reactivity of the diazo functionality, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate can be compared with other diazo compounds, such as:

    Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Similar in structure but with an ester group instead of a nitrile group.

    Diazoacetates: These compounds have a diazo group attached to an acetate moiety and are used in similar types of reactions but lack the trifluoromethyl group, resulting in different reactivity profiles.

    Diazomethane: A simpler diazo compound used in organic synthesis, but without the trifluoromethyl group, it has different chemical properties and applications.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electrophilicity and reactivity, distinguishing it from other diazo compounds .

Properties

CAS No.

129086-93-7

Molecular Formula

C4F3N3O

Molecular Weight

163.059

IUPAC Name

1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate

InChI

InChI=1S/C4F3N3O/c5-4(6,7)3(11)2(1-8)10-9

InChI Key

RHBPHCXIZRHKAD-UHFFFAOYSA-N

SMILES

C(#N)C(=C(C(F)(F)F)[O-])[N+]#N

Synonyms

Butanenitrile, 2-diazo-4,4,4-trifluoro-3-oxo-

Origin of Product

United States

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